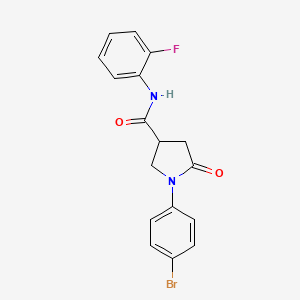
4-(3-methylcyclopentyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methylcyclopentyl)morpholine is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a cyclic amine that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
4-(3-methylcyclopentyl)morpholine has been extensively studied for its potential applications in scientific research. It has shown promising results in medicinal chemistry, where it has been used as a lead compound for the development of new drugs. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a tool compound for the study of various biological processes, including enzyme inhibition, protein-protein interactions, and signal transduction pathways.
作用机制
The mechanism of action of 4-(3-methylcyclopentyl)morpholine is complex and varies depending on the specific application. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes and proteins, leading to the suppression of disease progression. In biochemistry, it has been used as a tool compound to study the interactions between proteins and other biomolecules. In pharmacology, it has been shown to modulate the activity of various neurotransmitters and receptors, leading to changes in physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-methylcyclopentyl)morpholine are diverse and depend on the specific application. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes and proteins, leading to the suppression of disease progression. In biochemistry, it has been used as a tool compound to study the interactions between proteins and other biomolecules. In pharmacology, it has been shown to modulate the activity of various neurotransmitters and receptors, leading to changes in physiological processes.
实验室实验的优点和局限性
The advantages of using 4-(3-methylcyclopentyl)morpholine in lab experiments include its high purity and stability, which make it a reliable tool compound for the study of various biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using 4-(3-methylcyclopentyl)morpholine include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
未来方向
There are numerous future directions for the study of 4-(3-methylcyclopentyl)morpholine. One area of research is the development of new drugs based on its structure and mechanism of action. Another area of research is the study of its interactions with other biomolecules, such as proteins and nucleic acids. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to improved yields and purity of the product. Finally, the study of the potential applications of 4-(3-methylcyclopentyl)morpholine in other fields, such as materials science and catalysis, could lead to new discoveries and applications.
合成方法
The synthesis method of 4-(3-methylcyclopentyl)morpholine is a complex process that involves several steps. One of the most common methods of synthesis is the reaction of 3-methylcyclopentanone with morpholine in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. Other methods of synthesis include the use of different catalysts, solvents, and reaction conditions to optimize the yield and purity of the product.
属性
IUPAC Name |
4-(3-methylcyclopentyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9-2-3-10(8-9)11-4-6-12-7-5-11/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJNPYTOIGCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylcyclopentyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

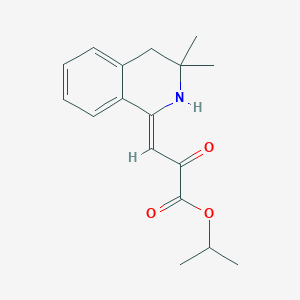
![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4963484.png)
![5-(5-bromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4963500.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963505.png)
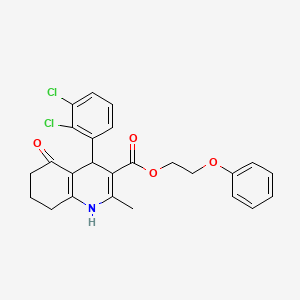
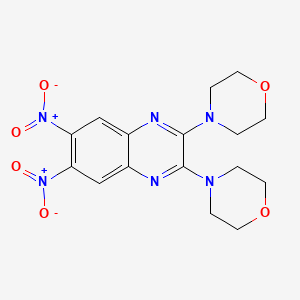
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline](/img/structure/B4963527.png)
![2-cyclopentyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4963534.png)
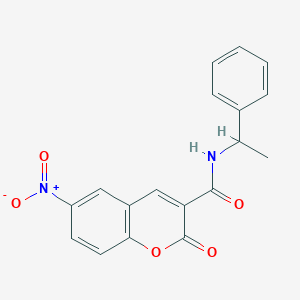
![2-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4963555.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyrimidinylacetamide](/img/structure/B4963566.png)
![4,4'-[1,4-piperazinediylbis(3-oxo-3,1-propanediyl)]bis(2,6-di-tert-butylphenol)](/img/structure/B4963580.png)
